molecular formula C7H13ClO3S B6168493 (6-methyloxan-2-yl)methanesulfonyl chloride CAS No. 2091448-04-1

(6-methyloxan-2-yl)methanesulfonyl chloride

Cat. No.: B6168493
CAS No.: 2091448-04-1
M. Wt: 212.7
InChI Key:
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Description

(6-methyloxan-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.69 g/mol . It is a mixture of diastereomers and is also known by the synonym 2H-Pyran-2-methanesulfonyl chloride, tetrahydro-6-methyl- . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methyloxan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (6-methyloxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Mechanism of Action

The mechanism of action of (6-methyloxan-2-yl)methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonyl derivatives with various nucleophiles . This reactivity is exploited in organic synthesis and modification of biomolecules.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but without the oxan-2-yl group.

    Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride compound commonly used in organic synthesis.

    Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity and stability.

Uniqueness: (6-methyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of the oxan-2-yl group, which imparts specific reactivity and properties to the compound. This structural feature allows for the synthesis of unique sulfonyl derivatives that are not easily accessible using other sulfonyl chlorides .

Properties

CAS No.

2091448-04-1

Molecular Formula

C7H13ClO3S

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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